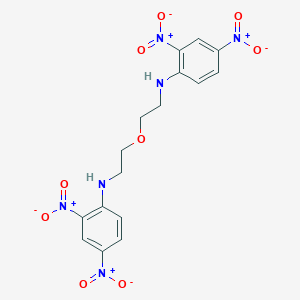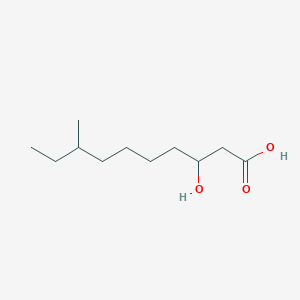
3-Hydroxy-8-methyldecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 3-hydroxy-8-methyl-, also known as 3-hydroxy-8-methyldecanoic acid, is a hydroxylated fatty acid. It is a derivative of decanoic acid, which is a saturated fatty acid with a ten-carbon chain. The presence of a hydroxyl group at the third carbon and a methyl group at the eighth carbon makes this compound unique. It is commonly found in various natural sources and has significant applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 3-hydroxy-8-methyl-, can be achieved through several methods. One common approach is the hydroxylation of decanoic acid using specific catalysts and reaction conditions. For instance, the hydroxylation can be carried out using a combination of hydrogen peroxide and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of decanoic acid, 3-hydroxy-8-methyl-, often involves the use of biotechnological processes. Microorganisms such as Pseudomonas putida and Delftia tsuruhatensis can be engineered to produce this compound through fermentation processes. These microorganisms are capable of converting substrates like glucose into the desired hydroxylated fatty acid through metabolic pathways.
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid, 3-hydroxy-8-methyl-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-8-methyldecanoic acid or 3-carboxy-8-methyldecanoic acid.
Reduction: Formation of 3-hydroxy-8-methyldecanol.
Substitution: Formation of 3-chloro-8-methyldecanoic acid or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 3-hydroxy-8-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable plastics and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of decanoic acid, 3-hydroxy-8-methyl-, involves its interaction with specific molecular targets and pathways. One notable pathway is the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This inhibition is independent of glucose and insulin signaling and is mediated by a ubiquitin regulatory X domain-containing protein. The compound’s ability to inhibit mTORC1 activity has implications for its therapeutic potential in conditions such as epilepsy, cancer, and neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
Decanoic acid, 3-hydroxy-8-methyl-, can be compared with other hydroxylated fatty acids and methyl-branched fatty acids:
Similar Compounds: 3-hydroxydecanoic acid, 8-methyldecanoic acid, and 3-hydroxy-8-methylnonanoic acid.
Uniqueness: The presence of both a hydroxyl group and a methyl group at specific positions in the carbon chain makes decanoic acid, 3-hydroxy-8-methyl-, unique. This structural feature contributes to its distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
62675-80-3 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3-hydroxy-8-methyldecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-3-9(2)6-4-5-7-10(12)8-11(13)14/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
WRODZWONXSGQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




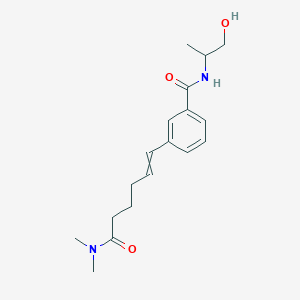
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
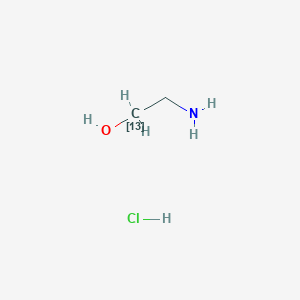
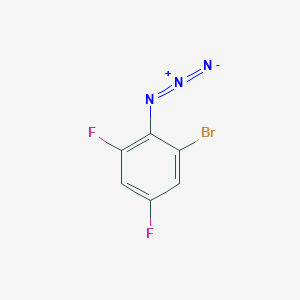
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
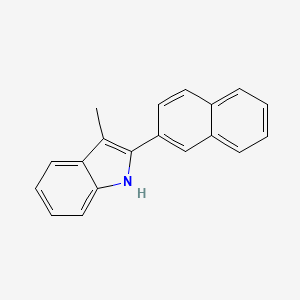
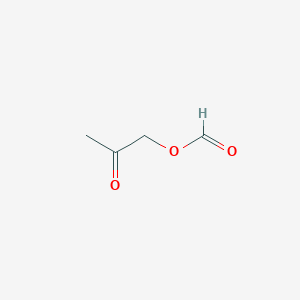
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
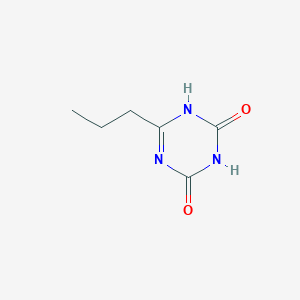
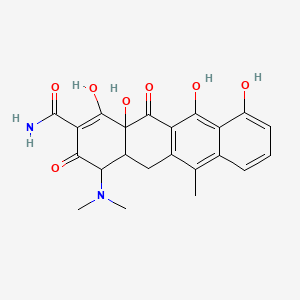
![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
